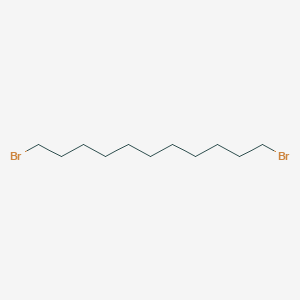

1,11-Dibromoundecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,11-dibromoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBVHGAPHVRHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168211 | |

| Record name | 1,11-Dibromoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16696-65-4 | |

| Record name | 1,11-Dibromoundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16696-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,11-Dibromoundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,11-Dibromoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,11-dibromoundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1,11-Dibromoundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,11-dibromoundecane, a valuable bifunctional alkylating agent utilized in the synthesis of a variety of organic molecules, including pharmaceuticals and polymers. This document details the prevalent synthetic methodologies, purification techniques, and analytical characterization of the target compound.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl groups of 1,11-undecanediol with bromide ions, typically using a strong brominating agent such as hydrobromic acid (HBr).

Synthesis from 1,11-Undecanediol with Hydrobromic Acid

This method is based on the acid-catalyzed nucleophilic substitution of the primary alcohol functionalities of 1,11-undecanediol.

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of α,ω-dibromoalkanes from the corresponding diols using hydrobromic acid is outlined in the literature.[1] While a specific protocol for this compound is not detailed, the following is a representative experimental procedure adapted from the general method for analogous compounds:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1,11-undecanediol and a molar excess of concentrated hydrobromic acid (typically 48%) are combined. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction. An inorganic acid, like sulfuric acid, can be used as a catalyst.[1]

-

Reaction Conditions: The reaction mixture is heated to reflux, with temperatures typically ranging from 110-130°C, and stirred vigorously for a period of 1-3 hours.[1]

-

Work-up: After the initial reaction period, the excess hydrobromic acid is removed by distillation. More hydrobromic acid is then added, and the distillation is continued to drive the reaction to completion.[1] The reaction mixture is then cooled to room temperature, and the organic layer is separated from the aqueous layer.

-

Neutralization and Washing: The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data:

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, by-products (such as the monobrominated intermediate), and residual solvent. The primary method for purifying high-boiling liquids like this compound is vacuum distillation.

Purification by Vacuum Distillation

Vacuum distillation is employed to separate compounds at a lower temperature than their atmospheric boiling point, thereby preventing thermal decomposition.[2][3]

Experimental Protocol:

A general procedure for vacuum distillation is as follows:

-

Apparatus Setup: A vacuum distillation apparatus is assembled using glassware that has been checked for any cracks or defects to prevent implosion under vacuum.[2] The crude this compound is placed in a round-bottom flask with a stir bar.

-

Applying Vacuum: The system is gradually evacuated to the desired pressure using a vacuum pump.

-

Heating: The distillation flask is heated using a heating mantle. The temperature is slowly increased until the product begins to distill.

-

Fraction Collection: The fraction corresponding to the boiling point of this compound at the given pressure is collected in a receiving flask. The boiling point of this compound is reported as 190-192 °C at 18 mmHg.

-

Completion: Once the distillation is complete, the heating is removed, and the apparatus is allowed to cool to room temperature before the vacuum is released.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum is used to determine the number of non-equivalent carbon atoms. Spectral data for this compound is available in public databases.[4]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂Br₂ | [5][6] |

| Molecular Weight | 314.10 g/mol | [5][6] |

| Boiling Point | 190-192 °C at 18 mmHg | |

| Density | 1.335 g/mL at 25 °C | |

| Refractive Index | n20/D 1.491 |

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. It separates the components of a mixture and provides a mass spectrum for each component, allowing for their identification.

Experimental Protocol:

A general protocol for the GC-MS analysis of a dibromoalkane is as follows:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile solvent such as dichloromethane or hexane.[7]

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-1ms or equivalent) is typically used.[7]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[7]

-

Oven Temperature Program: The oven temperature is ramped from an initial low temperature to a final high temperature to ensure the separation of all components. A typical program might start at 60°C and ramp to 280°C.[7]

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode.[8]

-

-

Data Analysis: The purity of the sample is determined by calculating the relative peak area of this compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library.[8]

Table 2: Representative GC-MS Purity Data

| Compound | Retention Time (min) | Area % | Identification |

| 1-Undecanol | (Varies with conditions) | < 0.1% | Unreacted Starting Material |

| 1-Bromo-11-undecanol | (Varies with conditions) | < 0.5% | Intermediate |

| This compound | (Varies with conditions) | > 99% | Product |

Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical progression from starting materials to the final, pure product. This workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis and purification of this compound.

This diagram illustrates the sequential steps involved, from the initial reaction of the starting materials, through the work-up and purification processes, to the final analytical characterization of the pure product.

Conclusion

The synthesis of this compound from 1,11-undecanediol using hydrobromic acid is a robust and high-yielding method. Subsequent purification by vacuum distillation effectively removes impurities, leading to a product of high purity suitable for a range of applications in research and development. The identity and purity of the final product should be rigorously confirmed by spectroscopic and chromatographic techniques.

References

- 1. rsc.org [rsc.org]

- 2. Purification [chem.rochester.edu]

- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 4. This compound(16696-65-4) 13C NMR spectrum [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,11-Dibromoundecane: Properties, Reactions, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11-Dibromoundecane is a linear long-chain aliphatic hydrocarbon bearing bromine atoms at both terminal positions. This bifunctional alkylating agent serves as a versatile building block in organic synthesis and materials science. Its ability to undergo nucleophilic substitution reactions at both ends of the undecane chain makes it a valuable precursor for the synthesis of polymers, self-assembled monolayers (SAMs), and complex organic molecules with potential applications in drug delivery and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in key synthetic applications, and insights into its relevance in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂Br₂ | [1][2][3][4][5] |

| Molecular Weight | 314.10 g/mol | [1][2][3][4][5] |

| CAS Number | 16696-65-4 | [1][2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.335 g/mL at 25 °C | [2] |

| Boiling Point | 190-192 °C at 18 mmHg | [2] |

| Melting Point | -10.6 °C | [2] |

| Refractive Index (n20/D) | 1.491 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |

Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Data available, specific shifts depend on solvent. | [5] |

| ¹³C NMR | Data available, specific shifts depend on solvent. | [5] |

| Infrared (IR) Spectroscopy | C-H stretching and bending, C-Br stretching vibrations are characteristic. | [4] |

| Mass Spectrometry (MS) | Molecular ion peak and isotopic pattern characteristic of two bromine atoms. | [3] |

Chemical Reactivity and Applications

This compound's reactivity is dominated by the two terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making it a key component in the synthesis of various materials and molecules.

Key Reactions and Applications:

-

Polymer Synthesis: It is used as a monomer in the synthesis of polymers such as polyethers and polyurethanes through polycondensation reactions.

-

Self-Assembled Monolayers (SAMs): After conversion of the bromo groups to thiol groups, the resulting undecane-1,11-dithiol can form SAMs on gold and other metal surfaces.

-

Linker in Drug Conjugates: The undecane chain can act as a long, flexible linker to connect a targeting moiety (like an antibody) to a cytotoxic drug in antibody-drug conjugates (ADCs) or to synthesize bolaamphiphiles with potential in drug delivery.

-

Synthesis of Biologically Active Molecules: It serves as a scaffold for the synthesis of complex molecules with potential therapeutic applications, such as bis(tetrahydroisoquinoline) derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Spectroscopic Characterization

Objective: To obtain ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound for identity confirmation and purity assessment.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) for NMR

-

FT-IR spectrometer with ATR or salt plates (KBr)

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Expected ¹H NMR signals (in CDCl₃): A triplet corresponding to the -CH₂Br protons and multiplets for the internal methylene protons.

-

Expected ¹³C NMR signals (in CDCl₃): A signal for the carbon attached to bromine (-CH₂Br) and several signals for the internal methylene carbons.

-

-

FT-IR Spectroscopy:

-

Neat Liquid on Salt Plates: Place a drop of this compound between two KBr plates to form a thin film.

-

ATR-FT-IR: Place a drop of the liquid directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks: C-H stretching vibrations (~2850-2960 cm⁻¹), CH₂ bending vibrations (~1465 cm⁻¹), and C-Br stretching vibrations (~560-650 cm⁻¹).

-

Synthesis of 1,11-Bis(tetrahydroisoquinolin-1-yl)undecane Derivatives

Objective: To synthesize biologically active bis(tetrahydroisoquinoline) derivatives using this compound as a linker, based on the principles of the Bischler-Napieralski reaction followed by reduction. This class of compounds has shown potential antifungal and anticancer activities.[6]

Materials:

-

This compound

-

A suitable β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenylethylamine)

-

An appropriate acyl chloride or carboxylic acid to form the amide

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent for the Bischler-Napieralski reaction

-

Sodium borohydride (NaBH₄) for reduction

-

Anhydrous solvents (e.g., toluene, methanol)

-

Standard glassware for organic synthesis

Methodology:

-

Amide Formation: React the chosen β-phenylethylamine derivative with an appropriate acylating agent to form the corresponding N-acyl-β-phenylethylamine.

-

Bischler-Napieralski Cyclization:

-

Dissolve the N-acyl-β-phenylethylamine in an anhydrous solvent like toluene.

-

Add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify with an appropriate base (e.g., NaOH solution) and extract the dihydroisoquinoline product with an organic solvent.

-

-

Linking with this compound (via N-alkylation of a precursor, followed by cyclization and reduction - a multi-step process not detailed in snippets but a plausible route) or direct synthesis from a diamide (as implied by some literature): A more direct approach involves the synthesis of a diamide from a dicarboxylic acid (derived from the undecane chain) and the phenylethylamine, followed by a double Bischler-Napieralski reaction and subsequent reduction.

-

Reduction to Tetrahydroisoquinoline:

-

Dissolve the crude dihydroisoquinoline intermediate in methanol.

-

Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction, remove the solvent, and perform an aqueous workup followed by extraction.

-

-

Purification: Purify the final bis(tetrahydroisoquinoline) product by column chromatography.

-

Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.

Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

Objective: To prepare a self-assembled monolayer on a gold surface using undecane-1,11-dithiol, which can be synthesized from this compound.

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (for conversion to dithiol)

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Ethanol (absolute)

-

Standard glassware and cleaning solutions for substrate preparation (e.g., Piranha solution - handle with extreme caution )

Methodology:

-

Synthesis of Undecane-1,11-dithiol:

-

Convert this compound to undecane-1,11-dithiol. A common method is the reaction with sodium hydrosulfide in a suitable solvent or via the thiourea method followed by basic hydrolysis.

-

Purify the resulting dithiol, for example, by distillation under reduced pressure or column chromatography.

-

-

Substrate Preparation:

-

Clean the gold substrate meticulously. This can be done by immersion in Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a few minutes, followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[7][8] Extreme caution is required when handling Piranha solution. An alternative is UV-ozone cleaning.[8]

-

-

SAM Formation:

-

Prepare a dilute solution (e.g., 1 mM) of undecane-1,11-dithiol in absolute ethanol.[9][10]

-

Immerse the clean gold substrate in the dithiol solution.[9][10]

-

Allow the self-assembly to proceed for a sufficient time, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.[9][10]

-

To promote a "standing-up" orientation of the dithiol molecules, a two-step process can be employed: initial immersion in a very dilute solution followed by a longer immersion in a more concentrated solution.[8]

-

-

Post-Formation Rinsing and Drying:

-

Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Relevance in Drug Development

The bifunctional nature of this compound and its derivatives makes them interesting candidates in drug development, primarily as linkers and as scaffolds for novel therapeutic agents.

Role as a Bifunctional Alkylating Agent

As a long-chain bifunctional alkylating agent, derivatives of this compound can form covalent bonds with biological macromolecules. The general mechanism of action for such agents in an anticancer context involves the cross-linking of DNA strands.[1][2][3] This cross-linking can be either interstrand or intrastrand and ultimately inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2][3] This is a well-established mechanism for many traditional chemotherapy drugs.

Signaling Pathways

Bifunctional alkylating agents have been shown to induce cellular responses through various signaling pathways. Key pathways implicated include:

-

p53 Signaling: DNA damage caused by alkylating agents can activate the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis.

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival, can also be modulated by bifunctional alkylating agents.[4] Inhibition of the NF-κB pathway is a therapeutic strategy in some cancers, and tetrahydroisoquinoline derivatives have been shown to act as NF-κB inhibitors.[1]

-

KRas Signaling: Some tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit KRas signaling, a key pathway in many cancers.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. if.tugraz.at [if.tugraz.at]

- 3. researchgate.net [researchgate.net]

- 4. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

- 8. lee.chem.uh.edu [lee.chem.uh.edu]

- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1,11-Dibromoundecane (CAS: 16696-65-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,11-dibromoundecane (CAS number 16696-65-4), a versatile α,ω-dihaloalkane. The document details its physicochemical properties, safety information, and established applications in materials science, including the synthesis of thermotropic polyethers, discotic side group liquid crystal polymers, and self-assembled monolayers. Furthermore, this guide explores the potential applications of this compound in drug development, focusing on its role as a bifunctional alkylating agent with the capacity to induce cytotoxicity through DNA cross-linking. Detailed experimental protocols for key synthetic applications are provided, alongside diagrams illustrating reaction workflows and the proposed mechanism of cytotoxic action.

Introduction

This compound is a linear, bifunctional organic compound with the chemical formula Br(CH₂)₁₁Br.[1] Its structure, featuring a flexible eleven-carbon chain capped by two reactive bromine atoms, makes it a valuable building block in various fields of chemical synthesis. In materials science, it serves as a flexible spacer in the construction of polymers with specific liquid crystalline or self-assembling properties. For drug development professionals, its classification as a bifunctional alkylating agent suggests potential for investigation as a cytotoxic agent for cancer therapy. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16696-65-4 | [1][2] |

| Molecular Formula | C₁₁H₂₂Br₂ | [2][3] |

| Molecular Weight | 314.10 g/mol | [1][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [4] |

| Melting Point | -10.6 °C | [1] |

| Boiling Point | 190-192 °C at 18 mmHg | [1] |

| Density | 1.335 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.491 | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [4] |

Safety Information:

This compound should be handled with appropriate safety precautions. While specific hazard classifications may vary, it is advisable to treat it as a potential irritant and to avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood is recommended. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal instructions.

Applications in Materials Science

The bifunctional nature of this compound makes it a valuable monomer and linker in polymer chemistry and materials science.

Synthesis of Thermotropic Main-Chain Polyethers

This compound can be used as a flexible spacer in the synthesis of thermotropic main-chain polyethers. These polymers exhibit liquid crystalline properties upon heating.

Experimental Protocol: Synthesis of a Polyether from this compound and a Bisphenol

This protocol is a generalized procedure and may require optimization for specific bisphenols.

-

Materials: this compound, a selected bisphenol (e.g., 4,4'-dihydroxybiphenyl), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Procedure: a. In a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the bisphenol and an equimolar amount of this compound in DMF. b. Add an excess of anhydrous K₂CO₃ (approximately 2-3 equivalents per mole of bisphenol) and a catalytic amount of the phase transfer catalyst. c. Heat the reaction mixture to a temperature of 80-100 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. d. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture. e. Upon completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water. f. Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum. g. Characterize the resulting polyether using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) to confirm its structure and determine its thermal transitions.

Synthesis of Discotic Side Group Liquid Crystal Polymers

This compound can be utilized to introduce flexible spacers in the side chains of polymers, leading to the formation of discotic liquid crystals. These materials have applications in electronic devices.

Experimental Protocol: Synthesis of a Discotic Side Group Liquid Crystal Polymer Precursor

This protocol outlines the synthesis of a monomer that can be subsequently polymerized.

-

Materials: this compound, a discotic mesogen with a reactive hydroxyl group (e.g., a derivative of triphenylene), a polymerizable group with a reactive halide (e.g., acryloyl chloride), and appropriate solvents and bases.

-

Procedure: a. Step 1: Attachment of the Spacer. React the discotic mesogen with an excess of this compound in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to attach the undecyl bromide chain to the mesogen. This is a Williamson ether synthesis. Purify the product by column chromatography. b. Step 2: Introduction of the Polymerizable Group. React the product from Step 1 with a suitable nucleophile that contains a polymerizable group (e.g., the potassium salt of acrylic acid) to replace the terminal bromine atom. This reaction is typically carried out in a polar aprotic solvent like DMF. c. Step 3: Polymerization. Polymerize the resulting monomer using a suitable polymerization technique, such as free radical polymerization, to obtain the discotic side group liquid crystal polymer. d. Characterization: Characterize the monomer and the final polymer at each step using NMR, FTIR, and mass spectrometry. The liquid crystalline properties of the final polymer can be investigated using polarized optical microscopy (POM) and DSC.

Formation of Self-Assembled Monolayers (SAMs)

While alkanethiols are more commonly used, α,ω-dihaloalkanes like this compound can also form self-assembled monolayers on suitable substrates, such as gold. The nature of the interaction is different, and the resulting monolayer may have a different structure and stability compared to thiol-based SAMs.

Experimental Protocol: Formation of a this compound Monolayer on a Gold Surface

-

Substrate Preparation: Use a gold-coated substrate (e.g., silicon wafer or glass). Clean the substrate thoroughly to remove any organic contaminants. Common cleaning methods include immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or treatment with UV-ozone. After cleaning, rinse the substrate with deionized water and ethanol and dry it under a stream of nitrogen.

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a high-purity solvent such as ethanol or toluene.

-

Immersion: Immerse the clean gold substrate into the this compound solution. The self-assembly process can take several hours to a full day. It is often performed in an inert atmosphere to prevent contamination.

-

Rinsing and Drying: After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules. Dry the substrate under a gentle stream of nitrogen.

-

Characterization: The formation and quality of the SAM can be characterized using surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).[5]

Potential Applications in Drug Development

As a bifunctional alkylating agent, this compound has the potential to act as a cytotoxic agent, a characteristic of many chemotherapeutic drugs.

Mechanism of Action: DNA Cross-linking

Bifunctional alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[6] The two bromine atoms in this compound can react with nucleophilic centers in DNA, such as the N7 position of guanine. This can lead to the formation of DNA cross-links, which can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands).[5]

These DNA cross-links are highly cytotoxic as they can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2]

Cytotoxicity and Therapeutic Potential

While specific studies on the cytotoxicity of this compound against cancer cell lines are not extensively reported in publicly available literature, its classification as a bifunctional alkylating agent strongly suggests it would exhibit cytotoxic properties. The length of the undecane chain may influence its cellular uptake, distribution, and the efficiency of DNA cross-linking.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

-

Treatment: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight. Prepare a series of dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay: a. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent). c. Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion

This compound is a versatile chemical with established utility in materials science and potential for exploration in drug development. Its role as a flexible linker in the synthesis of advanced polymers is well-documented. As a bifunctional alkylating agent, it warrants further investigation into its cytotoxic effects on various cancer cell lines and its impact on cellular signaling pathways. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists in these fields. Further research is needed to fully elucidate the biological activity of this compound and its derivatives to determine their potential as therapeutic agents.

References

- 1. This compound = 98 16696-65-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. CAS 16696-65-4: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1,11-Dibromoundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,11-Dibromoundecane, a valuable bifunctional alkylating agent used in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.40 | Triplet | 4H | Br-CH₂ -(CH₂)₉-CH₂-Br |

| 1.85 | Quintet | 4H | Br-CH₂-CH₂ -(CH₂)₇-CH₂-CH₂-Br |

| 1.41 | Multiplet | 4H | Br-(CH₂)₂-CH₂ -(CH₂)₅-CH₂ -(CH₂)₂-Br |

| 1.28 | Multiplet | 10H | Br-(CH₂)₃-(CH₂ )₅-(CH₂)₃-Br |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 33.9 | C H₂-Br |

| 32.8 | Br-CH₂-C H₂ |

| 29.5 | Br-(CH₂)₄-C H₂-CH₂-C H₂-(CH₂)₄-Br |

| 29.3 | Br-(CH₂)₃-C H₂-CH₂-C H₂-CH₂-(CH₂)₃-Br |

| 28.7 | Br-(CH₂)₂-C H₂-(CH₂)₅-C H₂-(CH₂)₂-Br |

| 28.1 | Br-(CH₂)₅-C H₂-(CH₂)₅-Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H Asymmetric Stretch (Alkyl) |

| 2853 | Strong | C-H Symmetric Stretch (Alkyl) |

| 1465 | Medium | CH₂ Scissoring (Bending) |

| 1255 | Medium | CH₂ Wagging |

| 722 | Strong | CH₂ Rocking |

| 647 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 235/237 | ~25 | [M - Br]⁺ |

| 155 | ~10 | [C₁₁H₂₃]⁺ |

| 137/135 | ~30 | [C₄H₈Br]⁺ / [C₄H₆Br]⁺ |

| 97 | ~40 | [C₇H₁₃]⁺ |

| 83 | ~60 | [C₆H₁₁]⁺ |

| 69 | ~85 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | ~95 | [C₃H₅]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

A drop of neat this compound was placed directly onto the diamond crystal of an ATR accessory on a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The molecules were ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded to generate the mass spectrum.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility of 1,11-Dibromoundecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11-Dibromoundecane is a linear, bifunctional alkane derivative with bromine atoms at its terminal positions. Its utility in organic synthesis, particularly in the formation of polymers and self-assembled monolayers, necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a workflow for solubility testing.

Introduction

This compound (C₁₁H₂₂Br₂) is a colorless to pale yellow liquid at room temperature.[1] Its long alkyl chain renders it nonpolar, which governs its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with different organic solvents. While it is insoluble in water, it is generally soluble in a range of organic solvents.[1] This guide aims to provide a practical framework for researchers working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and various applications.

Solubility Data

A comprehensive search of available literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The information available is qualitative in nature. The following table summarizes the expected solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent | Polarity | Expected Solubility of this compound |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Diethyl Ether | Polar Aprotic | Moderate to High |

| Acetone | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Low to Moderate |

| Methanol | Polar Protic | Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.[2]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved this compound to settle. To achieve a clear separation of the saturated solution from the excess solute, centrifugation of the vials is recommended.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pipette. To ensure no undissolved solute is transferred, filter the aliquot through a chemically inert syringe filter (e.g., PTFE).[2]

-

Quantification:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas) to leave behind the dissolved this compound.

-

Weigh the residue of this compound.

-

Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a calibrated analytical technique such as HPLC or GC.[2] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Reporting: Express the solubility in standard units such as grams per liter (g/L), moles per liter (mol/L), or as a weight/weight percentage (% w/w). The temperature at which the solubility was determined must be reported.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

References

Navigating the Thermal Landscape of 1,11-Dibromoundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11-Dibromoundecane is a versatile bifunctional molecule employed in the synthesis of a variety of compounds, including polymers and self-assembled monolayers. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, predicted thermal stability, and likely decomposition products. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide extrapolates information from related long-chain α,ω-dibromoalkanes and general principles of organic chemistry to provide a robust predictive analysis. Detailed experimental protocols for key analytical techniques used to assess thermal stability are also presented.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | C₁₁H₂₂Br₂ |

| Molecular Weight | 314.10 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | -11 °C (lit.)[2] |

| Boiling Point | 192 °C at 18 mmHg (lit.)[2] |

| Flash Point | 113 °C (closed cup)[3] |

| Density | 1.335 g/mL at 25 °C (lit.)[3] |

Thermal Stability and Decomposition

Predicted Decomposition Onset

The thermal decomposition of this compound is expected to occur at elevated temperatures, likely above its boiling point under atmospheric pressure. The stability of the carbon-bromine bond is a key factor, with a bond dissociation energy of approximately 280-290 kJ/mol for primary bromoalkanes. Thermal energy must be sufficient to overcome this energy barrier to initiate decomposition.

Predicted Decomposition Products

The pyrolysis of this compound is anticipated to yield a mixture of products resulting from the elimination of one or both bromine atoms, as well as potential cyclization and fragmentation reactions.

| Predicted Product | Chemical Formula | Formation Pathway |

| Hydrogen Bromide | HBr | Elimination reaction |

| 10-Bromo-1-undecene | C₁₁H₂₁Br | Elimination of one HBr molecule |

| 1,10-Undecadiene | C₁₁H₂₀ | Elimination of two HBr molecules |

| Cycloundecane | C₁₁H₂₂ | Intramolecular cyclization (minor product) |

| Shorter-chain alkanes and alkenes | Various | C-C bond cleavage at higher temperatures |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small sample (2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed for endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decompositions) peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.[4]

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The decomposition products are swept into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the decomposition mixture based on their volatility and interaction with the stationary phase of the GC column.

-

The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio, allowing for their identification.

Predicted Thermal Decomposition Pathway

Based on the principles of organic chemistry, a likely thermal decomposition pathway for this compound is initiated by the homolytic cleavage of a carbon-bromine bond, which has the lowest bond dissociation energy in the molecule. This is followed by hydrogen abstraction and subsequent elimination reactions.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not extensively documented, a comprehensive understanding can be constructed based on the behavior of analogous compounds and fundamental chemical principles. The primary decomposition pathway is expected to involve the elimination of hydrogen bromide. For precise determination of its thermal properties, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide are recommended. This information is crucial for ensuring the safe and effective use of this compound in research and development.

References

- 1. Gas-phase eliminations. Part XIII. The pyrolysis of 1,1- and 1,2-dibromoethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Formation of hydrogen bromide and organobrominated compounds in the thermal degradation of electronic boards [arpi.unipi.it]

- 3. researchgate.net [researchgate.net]

- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

Reaction Kinetics of 1,11-Dibromoundecane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 1,11-dibromoundecane with various nucleophiles. Due to the limited availability of specific published kinetic data for this compound, this guide integrates established principles of nucleophilic substitution reactions with detailed, generalized experimental protocols to empower researchers in their investigations. The provided data tables are illustrative, offering a predictive framework for experimental outcomes.

Introduction to the Reaction Kinetics

This compound (Br(CH₂)₁₁Br) is a linear, bifunctional electrophile.[1][2] The presence of bromine atoms at the terminal positions of the undecane chain makes it susceptible to nucleophilic substitution reactions.[2] These reactions are of significant interest in organic synthesis, polymer chemistry, and the development of long-chain molecules for various applications, including as linkers in drug-conjugate chemistry.

The reaction of this compound with a nucleophile (Nu⁻) is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is characteristic of primary alkyl halides. The long, flexible undecane chain provides minimal steric hindrance at the electrophilic carbon centers.

The overall reaction can be described as a two-step consecutive process:

-

First Substitution: Br(CH₂)₁₁Br + Nu⁻ → Nu(CH₂)₁₁Br + Br⁻ (Rate constant: k₁)

-

Second Substitution: Nu(CH₂)₁₁Br + Nu⁻ → Nu(CH₂)₁₁Nu + Br⁻ (Rate constant: k₂)

The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A competing intramolecular reaction (cyclization) is also possible, particularly at low concentrations, which would lead to the formation of a 12-membered ring.

Theoretical Reaction Pathway: Sₙ2 Mechanism

The nucleophilic substitution on this compound is anticipated to follow a concerted Sₙ2 pathway. In this mechanism, the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group. This process proceeds through a high-energy transition state.

References

Unraveling the Crystal Architecture of Long-Chain Dibromoalkane Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of its physical and chemical properties. For long-chain α,ω-dihaloalkanes and their derivatives, such as those based on a 1,11-dibromoundecane scaffold, understanding the crystal structure is paramount for applications in materials science, supramolecular chemistry, and the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the crystallographic analysis of these compounds, addressing the challenges in obtaining single crystals and presenting a detailed examination of a representative crystal structure.

While a comprehensive public database of the crystal structure of this compound itself or its simple derivatives remains elusive, this guide leverages the available structural data of a closely related long-chain bipyridinium compound, 1,1'-bis(dodecyl)-4,4'-bipyridinium dibromide , to illustrate the principles and methodologies involved. The insights gleaned from this analogue provide a robust framework for understanding the solid-state behavior of similar long-chain derivatives.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for a representative long-chain N,N'-dialkyl-4,4'-bipyridinium dibromide, which serves as an illustrative example for the broader class of this compound derivatives. This data is essential for computational modeling, understanding intermolecular interactions, and predicting material properties.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 7.4941(3) |

| b (Å) | 12.8731(4) |

| c (Å) | 15.8688(5) |

| α (°) | 90 |

| β (°) | 93.042(3) |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 1528.73(9) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.458 |

| Temperature (K) | 100 |

Note: The data presented is for a representative long-chain bipyridinium salt and is intended to be illustrative of the type of crystallographic information obtained for such molecules.

Experimental Protocols

The successful determination of a crystal structure is contingent on a series of well-executed experimental procedures, from the synthesis of the target compound to the final refinement of the crystallographic data. The following sections detail the methodologies typically employed for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of long-chain dibromoalkane derivatives.

Synthesis of N,N'-Dialkyl-4,4'-Bipyridinium Dibromides (Viologens)

The synthesis of long-chain viologens, such as the dodecyl derivative presented here, is typically achieved through a quaternization reaction.

Procedure:

-

Reaction Setup: 4,4'-Bipyridine is dissolved in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Alkyl Bromide: A stoichiometric excess (typically 2.2 equivalents) of the corresponding 1-bromoalkane (e.g., 1-bromododecane) is added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product. The precipitate is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone, to yield the pure N,N'-dialkyl-4,4'-bipyridinium dibromide as a crystalline solid.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For long-chain, flexible molecules, slow crystallization techniques are generally the most effective.

Vapor Diffusion Method:

-

Sample Preparation: A small amount of the purified compound is dissolved in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.

-

Chamber Setup: This vial is then placed inside a larger, sealed chamber that contains a larger volume of a "poor" solvent (a solvent in which the compound is sparingly soluble, and which is miscible with the good solvent).

-

Diffusion: The poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, its structure is determined using X-ray diffraction.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data as the crystal is rotated.

-

Data Processing: The collected diffraction spots are indexed, and their intensities are integrated using specialized software. The data is also corrected for various experimental factors (e.g., absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and structural determination of this compound derivatives.

Caption: Synthetic workflow for a this compound bipyridinium derivative.

Caption: Workflow for single-crystal growth and X-ray diffraction analysis.

An In-Depth Technical Guide to 1,11-Dibromoundecane

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,11-Dibromoundecane, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a halogenated alkane characterized by an eleven-carbon chain with bromine atoms attached to the terminal carbons.[1] Its linear structure and the presence of two bromine atoms make it a versatile reagent in organic synthesis.[1] It is often used in the preparation of thermotropic main-chain polyethers and in the formation of self-assembled monolayers.[2][3] Typically, it appears as a colorless to pale yellow liquid at room temperature.[1]

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₂₂Br₂ | [1][4][5] |

| Linear Formula | Br(CH₂)₁₁Br | [3][6] |

| Molecular Weight | 314.10 g/mol | [4][6] |

| CAS Number | 16696-65-4 | [4][5][6] |

| Density | 1.335 g/mL at 25 °C | [3][6] |

| Boiling Point | 190-192 °C at 18 mmHg | [3][6] |

| Melting Point | -10.6 °C | [3][6] |

| Refractive Index | n20/D 1.491 | [3][6] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

Experimental Protocols

This guide focuses on the fundamental physicochemical properties of this compound. Detailed experimental protocols for its synthesis, purification, or specific applications, such as its use in the preparation of polyethers or self-assembled monolayers, can be found in the cited literature.[2][3]

Synonyms

For comprehensive literature and database searches, the following synonyms for this compound may be useful:

References

An In-depth Technical Guide to the Handling and Safety of 1,11-Dibromoundecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and experimental considerations for 1,11-dibromoundecane (CAS RN: 16696-65-4). The information is intended to support laboratory research and development activities by promoting safe handling practices and minimizing potential hazards.

Chemical and Physical Properties

This compound is a linear alkyl dihalide.[1] Its physical and chemical characteristics are crucial for understanding its behavior in experimental settings and for implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂Br₂ | [2] |

| Molecular Weight | 314.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -10.6 °C | [4] |

| Boiling Point | 190-192 °C at 18 mmHg | [4] |

| Density | 1.335 g/mL at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Refractive Index (n20/D) | 1.491 | [4] |

Hazard Identification and GHS Classification

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon direct contact.

-

Eye Irritation: May cause serious eye irritation.

-

Inhalation: Vapors may be irritating to the respiratory tract.

Due to the lack of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it possesses hazards similar to other alkyl bromides.

Toxicological Information

Quantitative toxicological data for this compound, such as LD50 (oral, dermal) and LC50 (inhalation), are not available in the reviewed literature and safety data sheets. Therefore, all handling procedures should be based on the precautionary principle of minimizing exposure.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered. |

| Respiratory Protection | Work should be conducted in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Engineering Controls

-

Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store separately from foodstuffs.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes of hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.1. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Experimental Protocols: Synthesis of a Bis-Imidazolium Salt

This compound is a versatile reagent in organic synthesis, often used as a linker to connect two molecular fragments. A common application is in the synthesis of bis-alkylated compounds. The following is a representative protocol for the synthesis of a bis-imidazolium salt, adapted from a procedure for a similar dibromoalkane.

Reaction Scheme

Caption: Synthesis of a bis-imidazolium salt.

Materials and Equipment

-

This compound

-

1-Methylimidazole

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Experimental Procedure

All steps must be performed in a certified chemical fume hood.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole (2.2 equivalents) and anhydrous toluene.

-

Addition of Reactant: While stirring, add this compound (1.0 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the crude product with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization: The final product should be characterized by appropriate analytical techniques (e.g., NMR, mass spectrometry) to confirm its identity and purity.

Safety Considerations for the Experimental Protocol

-

Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

-

1-Methylimidazole: 1-Methylimidazole is corrosive and should be handled with care.

-

Heating: Use a heating mantle with a temperature controller to avoid overheating. Ensure that the cooling water for the reflux condenser is flowing before applying heat.

-

Pressure: The reaction is performed at atmospheric pressure. Ensure the system is not sealed to avoid pressure buildup.

Disposal Considerations

All waste materials, including unused this compound, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Logical Flow for Handling this compound

Caption: Safe handling workflow for this compound.

This guide is intended as a resource for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from the supplier before working with this compound and follow all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,11-Dibromoundecane in Polymer Synthesis

Introduction

1,11-Dibromoundecane (Br(CH₂)₁₁Br) is a versatile α,ω-dihaloalkane that serves as a key building block in various polymer synthesis methodologies. Its long, flexible undecane chain and the presence of reactive bromine atoms at both ends make it an ideal monomer or precursor for introducing specific properties into polymer backbones. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in the synthesis of polyethers, as a precursor for Atom Transfer Radical Polymerization (ATRP) initiators, and in the formation of poly(p-phenylene alkylene)s through Kumada coupling reactions.

Application Note 1: Synthesis of Thermotropic Main-Chain Polyethers via Polycondensation

This compound is frequently used in polycondensation reactions with various bisphenols to synthesize thermotropic main-chain polyethers. The flexible undecamethylene spacer provided by this compound, when combined with rigid aromatic bisphenols, can induce liquid crystalline behavior in the resulting polymer.

Quantitative Data Summary

The following table summarizes typical reaction conditions and resulting polymer properties for the synthesis of a polyether from this compound and 4,4'-dihydroxybiphenyl.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | |

| 4,4'-Dihydroxybiphenyl | 1.0 eq | |

| Potassium Carbonate (K₂CO₃) | 2.5 eq | |

| Reaction Conditions | ||

| Solvent | N,N-Dimethylformamide (DMF) | |

| Temperature | 120 °C | |

| Reaction Time | 24 hours | |

| Polymer Properties | ||

| Number Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol | |

| Polydispersity Index (PDI) | 1.8 - 2.5 | |

| Melting Transition (Tₘ) | 180 - 200 °C | |

| Liquid Crystalline Transition | 210 - 230 °C |

Experimental Protocol: Synthesis of Poly(oxy-4,4'-biphenyleneoxyundecamethylene)

Materials:

-

This compound (1.00 g, 3.18 mmol)

-

4,4'-Dihydroxybiphenyl (0.59 g, 3.18 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.10 g, 7.95 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Methanol

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add 4,4'-dihydroxybiphenyl, this compound, and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

-

Polymerization: Heat the reaction mixture to 120 °C under a gentle flow of argon and stir vigorously. Maintain these conditions for 24 hours.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous reaction mixture into a large excess of methanol (e.g., 200 mL) with stirring. The polymer will precipitate.

-

Isolation: Collect the precipitated polymer by filtration.

-

Washing: Wash the polymer thoroughly with hot water to remove inorganic salts, followed by a wash with methanol to remove unreacted monomers and oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.

Workflow Diagram

Caption: Workflow for polyether synthesis via polycondensation.

Application Note 2: Synthesis of a Bifunctional Initiator for Atom Transfer Radical Polymerization (ATRP)

The two bromine end-groups of this compound can be converted into ATRP initiating sites. This allows for the creation of bifunctional initiators, which are valuable for synthesizing telechelic polymers or ABA triblock copolymers. A common strategy involves reacting this compound with a compound containing both a hydroxyl group and an ATRP initiating moiety precursor, such as 2-bromo-2-methylpropionic acid.

Quantitative Data Summary

The following table outlines the key stages and conditions for converting this compound into a bifunctional ATRP initiator.

| Step | Reactants & Reagents | Solvent | Temperature | Time | Product |

| 1. Diol Formation | This compound, Sodium Acetate, Acetic Acid | Glacial Acetic Acid | Reflux | 12 h | Undecane-1,11-diyl diacetate |

| 2. Hydrolysis | Undecane-1,11-diyl diacetate, NaOH | Ethanol/Water | Reflux | 4 h | Undecane-1,11-diol |

| 3. Esterification | Undecane-1,11-diol, 2-bromoisobutyryl bromide | Dichloromethane (DCM) | 0 °C to RT | 12 h | Bifunctional ATRP Initiator |

Experimental Protocol: Synthesis of Undecane-1,11-diyl bis(2-bromo-2-methylpropanoate)

Materials:

-